Nor Neostigmine-d6 is a deuterium-labeled analog of Nor Neostigmine, which is a derivative of Neostigmine, a well-known reversible inhibitor of the enzyme acetylcholinesterase. This compound is primarily utilized in pharmacokinetic studies and analytical chemistry as an internal standard due to its structural similarity to Neostigmine, allowing for precise quantification in biological samples.
Nor Neostigmine-d6 is synthesized through chemical processes that incorporate deuterium, enhancing its stability and detection in analytical methods. It is available from various chemical suppliers, including LGC Standards and Aladdin Scientific, which provide high-quality reference materials for research purposes .
Nor Neostigmine-d6 falls under the class of quaternary ammonium compounds and is categorized as a cholinesterase inhibitor. Its chemical structure allows it to interact with the same biological targets as its parent compound, making it a valuable tool in pharmacological research.
The synthesis of Nor Neostigmine-d6 typically involves the following steps:
The synthesis may utilize various organic chemistry techniques, including:
The molecular formula of Nor Neostigmine-d6 is C12H16D6N2O2, where "D" denotes deuterium atoms incorporated into the structure. The compound retains the core structure of Neostigmine but with modifications that enhance its stability and detection capabilities.
Nor Neostigmine-d6 can undergo various chemical reactions typical of quaternary ammonium compounds, including:
The stability of Nor Neostigmine-d6 under physiological conditions makes it suitable for use in biological assays without significant degradation over time.
Nor Neostigmine-d6 functions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, Nor Neostigmine-d6 increases the concentration of acetylcholine, enhancing neurotransmission at cholinergic synapses.
The inhibition mechanism involves:
Nor Neostigmine-d6 is primarily used in:
This compound serves as an essential tool for researchers studying cholinergic pathways and drug interactions in pharmacology. Its role as a stable internal standard enhances the reliability and accuracy of analytical results in various scientific investigations.
Nor Neostigmine-d6 (chemical name: 3-(dimethylamino-d₆)phenyl dimethylcarbamate; molecular formula: C₁₁H₁₀D₆N₂O₂) has a molecular weight of 214.29 g/mol, reflecting a 6-unit mass increase compared to its non-deuterated counterpart (208.25 g/mol) [1] [5] [8]. The CAS registry number 2470126-73-7 uniquely identifies this isotopologue, which features deuterium atoms incorporated at the dimethylamino group’s methyl positions, creating six equivalent C-D bonds [1] [10]. This selective deuteration preserves the compound’s reactive carbamate ester moiety while modifying sites vulnerable to metabolic oxidation.
The structural consequences of deuteration manifest through the deuterium kinetic isotope effect (DKIE), where the strengthened C-D bond (bond dissociation energy ≈ 443 kJ/mol versus 439 kJ/mol for C-H) creates an energy barrier that slows enzymatic cleavage rates [3] [9]. Theoretical DKIE values can reach up to 9 for primary isotope effects, though observed values for compounds like Nor Neostigmine-d6 typically range between 2-7 depending on metabolic pathways [3]. This bond stabilization significantly extends the molecule’s metabolic half-life in in vitro systems, as evidenced by comparative mass spectrometry studies showing delayed formation of demethylated metabolites [5] [9].
Table 1: Isotopic Labeling Parameters of Nor Neostigmine-d6
Characteristic | Specification |
---|---|
Molecular Formula | C₁₁H₁₀D₆N₂O₂ |
Molecular Weight | 214.29 g/mol |
CAS Registry Number | 2470126-73-7 |
Deuterium Position | N,N-dimethyl groups |
Isotopic Purity | ≥95% (typically ≥99% atom D) |
Mass Shift vs. Non-deuterated | +6 Da |
Norneostigmine originates from hepatic N-demethylation of the parent drug neostigmine, a quaternary ammonium carbamate ester that functions as a reversible acetylcholinesterase inhibitor [2] [6]. Unlike neostigmine, which contains a trimethylammonium group, norneostigmine features a dimethylamino moiety, enhancing its lipophilicity and potentially altering its distribution kinetics [6]. Though less pharmacologically potent than neostigmine in neuromuscular junction studies, norneostigmine retains measurable cholinesterase inhibitory activity and contributes to the overall pharmacological profile during chronic neostigmine administration [2] [5].
The deuterated analog Nor Neostigmine-d6 serves as an indispensable analytical standard for mapping neostigmine’s metabolic fate through isotope tracing methodologies. When co-administered with non-deuterated neostigmine in research settings, mass spectrometry can distinguish drug-derived norneostigmine from endogenous compounds by leveraging the 6 Da mass difference [5] [8] [10]. This precision enables quantification of metabolic ratios in in vitro hepatocyte models and in vivo pharmacokinetic studies, revealing inter-species and inter-individual variations in demethylation efficiency [5] [9]. Research confirms that deuterium substitution at the dimethylamino group does not significantly alter binding affinity to acetylcholinesterase, preserving the metabolite’s intrinsic activity while modifying its metabolic stability [5] [8].
Table 2: Comparative Analysis of Cholinesterase Inhibitors
Compound | Molecular Structure | Primary Pharmacological Use | Metabolic Significance |
---|---|---|---|
Neostigmine | Trimethylammonium carbamate | Reversal of neuromuscular blockade | Parent drug; undergoes N-demethylation |
Norneostigmine | Dimethylamino carbamate | Active metabolite | Primary oxidative metabolite |
Nor Neostigmine-d6 | Dimethylamino-d₆ carbamate | Research standard | Metabolic tracer |
Physostigmine | N-methylcarbamate alkaloid | Glaucoma treatment | Hydrolyzed by esterases |
Pyridostigmine | Dimethylcarbamoyloxypyridinium | Myasthenia gravis management | Slow hydrolysis; renal excretion |
Deuterated biomolecules like Nor Neostigmine-d6 enable unprecedented precision in drug disposition studies through two principal mechanisms: isotope differentiation and metabolic resistance. In mass spectrometry, the predictable 3 m/z unit shift per deuterium atom in positive-ion mode permits unambiguous identification of drug-derived species against complex biological backgrounds [5] [7] [9]. Similarly, in ¹H-NMR spectroscopy, deuterium substitution eliminates corresponding proton signals while introducing detectable ²H-NMR resonances, facilitating molecular tracking without radioactive hazards [5] [7]. This dual analytical capability underpins Nor Neostigmine-d6’s utility in:
Beyond analytical applications, deuterated pharmaceuticals represent a strategic approach to optimize therapeutic profiles. The successful clinical translation of deutetrabenazine (for chorea) and deucravacitinib (for psoriasis) validates deuterium’s ability to enhance metabolic stability and reduce dosing frequency [3]. Though Nor Neostigmine-d6 itself remains a research tool, its development reflects broader trends where deuteration mitigates rapid metabolism—a limitation observed in approximately 60% of marketed drugs cleared via oxidative pathways [3] [9]. Ongoing innovations in deuterium chemistry, including novel synthetic methods for high isotopic purity compounds (>99% atom D), continue to expand these applications in quantitative proteomics, lipidomics, and diagnostic imaging [7] [9] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: